molecular formula C12H17Cl3N2O B1453963 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1170128-33-2

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1453963
CAS No.: 1170128-33-2
M. Wt: 311.6 g/mol
InChI Key: XODFOHBXWWFTLQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS: 1170128-33-2) is a piperazine-derived compound featuring a 2-chlorophenyl ketone group and a dihydrochloride salt form. Its molecular formula is C₁₂H₁₅Cl₃N₂O (calculated from substituents in ). The compound has been cataloged as a discontinued product by CymitQuimica, with discontinued availability across multiple quantities (50 mg to 2.5 g) . The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research, though its specific applications remain underexplored in the provided evidence.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFOHBXWWFTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride generally follows these stages:

This approach ensures high purity, yield, and suitability for industrial production.

Detailed Preparation Method

Starting Materials and Reaction Conditions

  • Key reactants: Piperazine or N-protected piperazine (e.g., N-Boc-piperazine), and 2-chlorophenyl-containing halides or derivatives (e.g., 2-chlorophenylacetyl chloride or 2-chlorophenyl chloroacetate).
  • Solvents: Commonly used solvents include dichloromethane, ethyl acetate, t-butanol, or acetonitrile.
  • Catalysts and bases: Potassium t-butoxide or triethylamine are used to promote nucleophilic substitution or condensation reactions.
  • Temperature: Reactions are typically conducted between ambient temperature and 80 °C, depending on the step.
  • Atmosphere: Nitrogen atmosphere is preferred to avoid oxidation or moisture interference.

Stepwise Synthesis

  • N-Alkylation / Condensation Reaction

    • Piperazine or its protected derivative is reacted with a 2-chlorophenyl-containing electrophile (such as sodium chloroacetate or 2-chlorophenylacetyl chloride) in the presence of a base like potassium t-butoxide.
    • For example, a mixture of 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol and t-butanol is heated to 45 °C under nitrogen; potassium t-butoxide is added gradually, followed by sodium chloroacetate in portions over several hours to promote alkylation at the piperazine nitrogen.
    • The reaction is maintained at 75-80 °C for optimal conversion.
    • After completion, solvents such as t-butanol are distilled off, and the mixture is cooled and neutralized with hydrochloric acid to pH 8.
  • Isolation and Purification

    • The reaction mixture is diluted with water and extracted with organic solvents like diethyl ether to remove unreacted starting materials and impurities.
    • The crude product is isolated by filtration or crystallization.
  • Formation of Dihydrochloride Salt

    • The free base compound is treated with hydrochloric acid (typically aqueous HCl at 1-6 mol/L concentration, preferred around 2 mol/L) under controlled temperature (25-40 °C) to form the dihydrochloride salt.
    • This salt formation enhances product stability, purity, and facilitates storage and handling.
    • The hydrochloride salt may be obtained by direct addition of HCl gas or by purging the reaction mixture with HCl-saturated organic solvents.

Reaction Parameters and Optimization

Parameter Range / Condition Preferred Condition Notes
Hydrochloric acid concentration 1 to 6 mol/L ~2 mol/L Used for salt formation
Temperature for condensation 25 to 40 °C 25 °C Ensures gentle reaction conditions
Hydrolysis time 1.5 to 3 hours ~2 hours For conversion of intermediates
Base used Potassium t-butoxide, triethylamine Potassium t-butoxide Facilitates N-alkylation
Solvent T-butanol, dichloromethane, ethyl acetate T-butanol for alkylation step Solvent choice affects reaction rate and purity

Representative Example from Literature

  • A synthetic procedure involves mixing 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol with t-butanol under nitrogen, heating to 45 °C, then adding potassium t-butoxide and sodium chloroacetate sequentially while maintaining 75-80 °C.
  • After completion, t-butanol is distilled off, water is added, and the pH adjusted with concentrated hydrochloric acid.
  • The product is extracted with diethyl ether to remove unreacted starting material, yielding the desired compound after solvent evaporation.
  • The free base is then converted to the dihydrochloride salt by treatment with aqueous hydrochloric acid under mild conditions.

Advantages of the Described Methods

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Outcome
N-Alkylation / Condensation Piperazine + 2-chlorophenyl derivative + base (K t-butoxide) in t-butanol, 75-80 °C Formation of piperazinyl ethanone intermediate Alkylated intermediate formed
Solvent removal Distillation of t-butanol Concentration and purification Removal of solvent
Neutralization Addition of concentrated HCl to pH 8 Quenching reaction Stabilized intermediate
Extraction Diethyl ether extraction Removal of unreacted materials Purified free base
Salt formation Treatment with aqueous HCl (1-6 mol/L), 25-40 °C Formation of dihydrochloride salt Stable crystalline salt obtained

Research Findings and Considerations

  • The N-alkylation step is critical and benefits from slow addition of reagents and controlled temperature to avoid side products.
  • Hydrochloride salt formation improves compound stability and facilitates pharmaceutical formulation.
  • The reaction conditions are mild enough to preserve sensitive functional groups and achieve high purity suitable for further medicinal chemistry applications.
  • Alternative acid hydrolysis methods using sulfuric or hydrobromic acid have been reported but hydrochloric acid remains preferred for salt formation due to ease of handling and product properties.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly serotonin receptors, which may explain its potential effects on neurological functions . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological/Industrial Relevance Synthesis Method Reference
1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride 2-Chlorophenyl, piperazine, dihydrochloride Building block for pharmaceuticals; discontinued commercial availability Not explicitly described, but analogous to chloroacetyl chloride + piperazine reactions
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl, 2-chlorophenyl Evaluated in medicinal chemistry; characterized by 13C-NMR (DMSO-d6) Likely via nucleophilic substitution of fluorobenzyl groups
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl, chloroacetyl Antifungal, antibacterial, and anticancer potential; crystal structure resolved Chloroacetyl chloride + phenylpiperazine hydrochloride in dichloromethane
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenylmethyloxycarbonyl (Fmoc) Peptide synthesis; 100% purity in commercial SDS Fmoc-protected piperazine derivatization
1-(3-Chlorophenyl)piperazin-2-one hydrochloride 3-Chlorophenyl, piperazinone Neuropharmacology research (e.g., serotonin receptor modulation) Cyclization of chlorophenyl-piperazine precursors

Key Differences in Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity

  • The 2-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorobenzyl () or phenyl () groups. For example, chlorine’s electronegativity and lipophilicity could enhance membrane permeability but reduce metabolic stability .
  • Dihydrochloride salts (e.g., target compound vs. Cetirizine ethyl ester in ) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, a compound with notable pharmacological potential, has garnered attention in various biological studies. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and other relevant effects based on diverse scientific literature.

  • Molecular Formula : C12H16Cl2N2O
  • Molecular Weight : 275.17 g/mol
  • CAS Number : 1210013-45-8

Antimicrobial Activity

Research indicates that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain piperazine-based compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-oneE. coli32 µg/mL
1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-oneS. aureus16 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • MTT Assay : This assay measures cell viability and proliferation. The compound demonstrated a dose-dependent inhibition of cancer cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

In vitro studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of caspases and disruption of mitochondrial membrane potential.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing further cell division.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The results indicated a promising antibacterial effect against Gram-positive and Gram-negative bacteria, supporting its potential therapeutic application in infectious diseases .

Study 2: Anticancer Properties

In another study focusing on breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study highlighted its mechanism involving PARP inhibition and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodology : A common synthesis involves reacting 1-phenylpiperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl byproducts. Post-reaction, the product is purified via chromatography and crystallized . Key parameters include maintaining low temperatures to minimize side reactions and using anhydrous solvents to avoid hydrolysis of the chloroacetyl intermediate.

Q. How is the structural integrity of this compound verified in academic research?

  • Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, piperazine derivatives are analyzed to confirm bond angles, torsional conformations, and chloride ion coordination in the dihydrochloride form . Complementary techniques like 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., δ 7.39–8.87 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .

Q. What are the primary therapeutic or biochemical research applications of this compound?

  • Methodology : Piperazine derivatives are pharmacophores in CNS drug discovery, targeting serotonin (5-HT2_{2}) and dopamine receptors. This compound’s 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperazine moiety allows for structure-activity relationship (SAR) studies in antipsychotic or antidepressant agent development .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis, such as unintended isomer formation?

  • Methodology : Regioselectivity issues (e.g., 1N vs. 2N ketone formation in tetrazole analogs) arise from competing nucleophilic sites. Strategies include:

  • Temperature control : Lower temperatures (e.g., 5°C) favor kinetic products.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states.
  • Catalytic additives : Enzymatic catalysis (e.g., oxidoreductases) can enhance selectivity, as shown in ketone-to-alcohol conversions .

Q. How should contradictions between spectroscopic data and computational modeling be resolved?

  • Methodology : If experimental NMR shifts conflict with predicted values (e.g., pKa discrepancies), researchers should:

  • Repeat experiments under standardized conditions (solvent, temperature).
  • Cross-validate with X-ray data or DFT calculations to assess tautomerism or protonation state effects.
  • Employ 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

  • Methodology :

  • Stepwise quenching : Gradual addition of reagents to prevent exothermic side reactions.
  • Workup protocols : Liquid-liquid extraction (e.g., DCM/water) removes unreacted starting materials.
  • Crystallization optimization : Use heptane/isopropanol mixtures to enhance crystal purity, as demonstrated in tetrazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 2
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1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

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